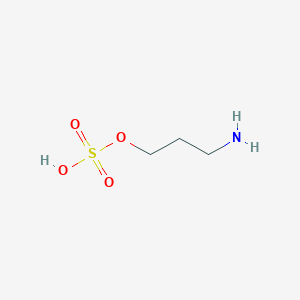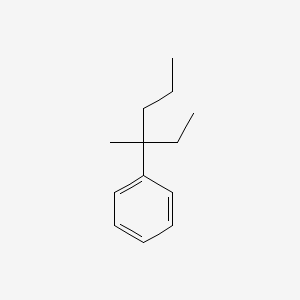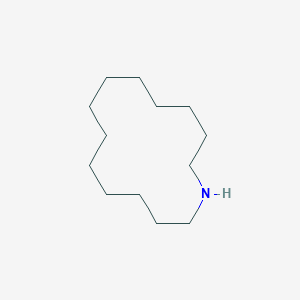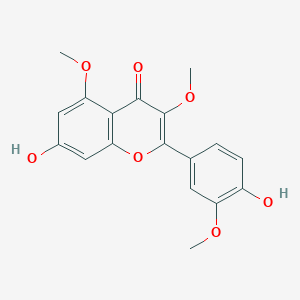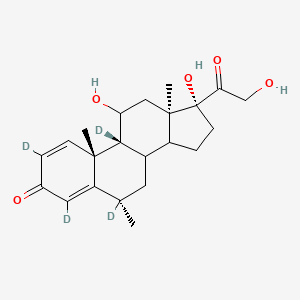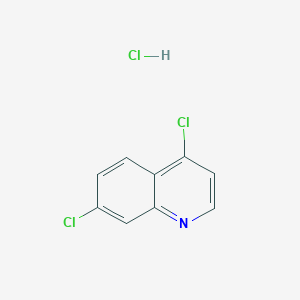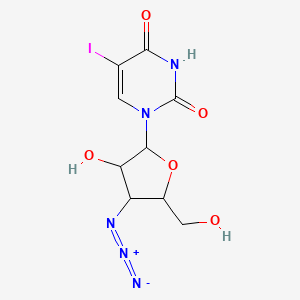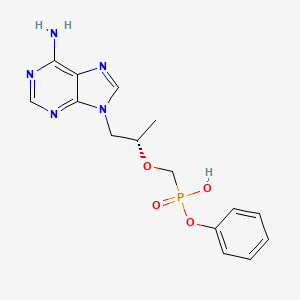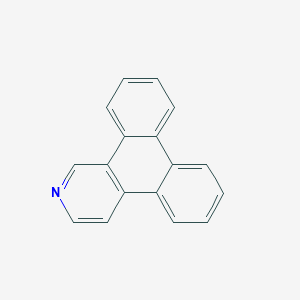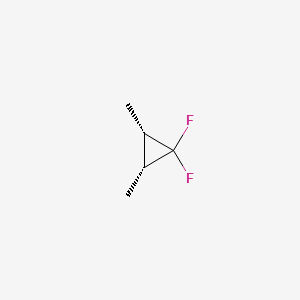![molecular formula C16H10N2 B14754567 Dibenzo[c,h]cinnoline CAS No. 218-39-3](/img/structure/B14754567.png)
Dibenzo[c,h]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[c,h]cinnoline is a heterocyclic aromatic compound that consists of a fused ring system containing nitrogen atoms It is part of the cinnoline family, which is known for its diverse biological and chemical properties
Synthetic Routes and Reaction Conditions:
Dual C–N Coupling Method: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.
Gold(I)-Catalyzed Cyclization: Another method involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)anilines, which can be further derivatized to produce this compound.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their high yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can also undergo substitution reactions, where different substituents can be introduced into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium sulfide is often used as a reducing agent.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products:
- The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound.
科学的研究の応用
Dibenzo[c,h]cinnoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has been identified as a potential topoisomerase I inhibitor with pronounced antitumor activity. This makes it a valuable compound in cancer research.
Materials Science: The compound’s unique structure makes it suitable for use in the development of functional organic materials and fluorescent imaging agents.
Biological Research: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
作用機序
The mechanism of action of dibenzo[c,h]cinnoline primarily involves its interaction with topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of topoisomerase I and leading to cell death.
類似化合物との比較
- Benzo[c]phenanthridine
- Benzo[i]phenanthridine
- Dibenzopyrazolocinnoline
- Dibenzopyridazinoquinoxaline
Comparison:
- Unique Structure: Dibenzo[c,h]cinnoline’s unique fused ring system with nitrogen atoms sets it apart from other similar compounds.
- Biological Activity: While many similar compounds exhibit biological activities, this compound’s pronounced topoisomerase I inhibitory activity makes it particularly valuable in cancer research .
特性
CAS番号 |
218-39-3 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC名 |
naphtho[1,2-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-10H |
InChIキー |
KGJMUEHNCIBCFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


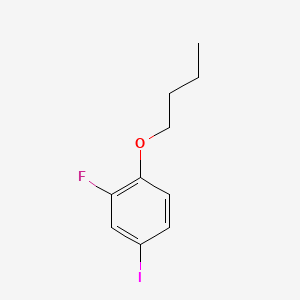
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
